2,6-Dimethoxyaniline hydrochloride
Overview
Description
2,6-Dimethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 . It is a derivative of aniline, where the hydrogens at the 2 and 6 positions are replaced by methoxy groups .
Synthesis Analysis
2,6-Dimethoxyaniline hydrochloride may be used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . This product was previously listed as CDS000447 .Molecular Structure Analysis
The molecular formula of 2,6-Dimethoxyaniline hydrochloride is C8H12ClNO2 . The average mass is 189.639 Da and the monoisotopic mass is 189.055649 Da .Chemical Reactions Analysis
2,6-Dimethoxyaniline hydrochloride is involved in various chemical reactions. For instance, it is used in the preparation of 2,6-dimethylphenyl isocyanate via phosgenation . Additionally, the degradation of 2,6-Dimethoxyaniline by the Fenton process has been studied for understanding the reactions involved in its oxidation under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethoxyaniline hydrochloride include a molecular weight of 189.639 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the available resources .Scientific Research Applications
1. Chemical and Electrochemical Synthesis
Poly(2,5-dimethoxyaniline) (PDMA), a derivative of 2,6-dimethoxyaniline, can be synthesized through chemical and electrochemical methods. This involves the oxidation of the monomer in aqueous hydrochloric acid, yielding a polymer with consistent properties across different preparation methods. The PDMA film has been shown to catalyze proton-dependent reactions efficiently (Storrier, Colbran, & Hibbert, 1994).
2. Electrochemical Applications
2,5-Dimethoxyaniline, closely related to 2,6-dimethoxyaniline, has been utilized in the development of hybrid supercapacitors. When used as a cathode material, these supercapacitors exhibit high specific capacitance and good cycle performance, demonstrating the potential of this compound in energy storage technologies (Palaniappan, Gnanakan, Lee, & Manisankar, 2011).
3. Nanostructured Polymer Synthesis
A solvent-free mechanochemical route has been developed for the preparation of nanostructured poly(2,5-dimethoxyaniline) hydrochloride, showcasing the compound's adaptability in creating high-conductivity, nanostructured polymers (Jain et al., 2010).
4. Analytical Chemistry Applications
2,6-Dimethoxyaniline derivatives have been employed in the development of analytical methods, such as the spectrophotometric determination of pharmaceutical substances. This demonstrates the versatility of the compound in analytical chemistry (Majeed, 2018).
5. Environmental Applications
Research into the degradation kinetics of compounds similar to 2,6-dimethoxyaniline, such as 2,6-dimethyl-aniline, has provided insights into environmental remediation processes, highlighting the relevance of these compounds in studying pollution control mechanisms (Boonrattanakij, Lu, & Anotai, 2009).
Safety And Hazards
2,6-Dimethoxyaniline hydrochloride is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . Personal precautions include wearing suitable personal protective equipment, respiratory precautions, hand precautions, skin protection, and eye protection . In case of accidental release, it should not be allowed to enter drains or water courses .
properties
IUPAC Name |
2,6-dimethoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-10-6-4-3-5-7(11-2)8(6)9;/h3-5H,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGARCFCWYJUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656928 | |
Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyaniline hydrochloride | |
CAS RN |
375397-36-7 | |
Record name | 2,6-Dimethoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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